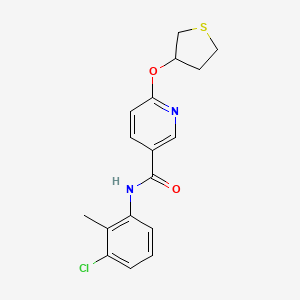

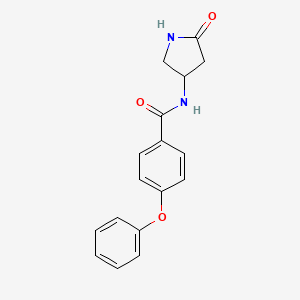

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological activities. In the first paper, the synthesis of a pyrimidine-based benzamide derivative is described. The compound, N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide, was synthesized and characterized using various spectroscopic techniques, including IR, Raman, and NMR. The synthesis involved a series of reactions that provided the title molecule with specific substituents on the benzamide moiety, which could influence its biological activity .

In the second paper, a series of novel benzamide derivatives were synthesized using a one-pot three-component synthesis. This method utilized 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in an ionic liquid medium, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), which acted as both solvent and catalyst. The process was noted for its environmental friendliness and efficiency, producing good yields under mild conditions .

The third paper details the synthesis of a thienopyrimidine-based benzamide derivative. The synthetic route involved multiple steps, starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation, chlorination, and further condensation reactions. The final product, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was characterized and its crystal structure was determined .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions with biological targets. In the first study, density functional theory (DFT) was used to explore the conformational flexibility of the synthesized molecule. Ten different conformers were identified, with conformer 1 being the most stable. The potential energy distribution was calculated, and the formation of hydrogen bonds was analyzed using natural bond orbital (NBO) analysis .

In the third study, the crystal structure of the synthesized thienopyrimidine-based benzamide was analyzed. The crystal belonged to the tetragonal system, and the optimized geometric bond lengths and angles obtained by DFT were compared with X-ray diffraction values. The molecular electrostatic potential (MEP) surface map was investigated, providing insights into the reactive sites of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are complex and require precise control over reaction conditions. The first paper did not detail the specific reactions used in the synthesis but emphasized the characterization of the final product . The second paper highlighted the use of an ionic liquid medium to facilitate the synthesis of benzamide derivatives, which could be a reaction worth exploring for the synthesis of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide . The third paper provided a detailed synthetic route for the thienopyrimidine-based benzamide, which involved condensation, chlorination, and further condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The first paper provided a comprehensive analysis of the vibrational spectra of the synthesized molecule, which can be correlated with its physical properties. The NMR analysis and frontier molecular orbitals (FMOs) were also investigated, providing information on the electronic properties of the molecule .

The third paper discussed the antiproliferative activity of the synthesized thienopyrimidine-based benzamide against various cancer cell lines, indicating its potential as an anticancer agent. The molecular docking studies suggested that the compound could inhibit a specific protein associated with cancer, which is a significant finding in the context of drug design .

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides demonstrates a mild, practical, and selective high-yielding process. The use of an N-O bond as an internal oxidant and the influence of substituents on the directing/oxidizing group for the selective formation of valuable products highlight the compound's utility in synthetic chemistry (Rakshit et al., 2011).

Receptor Binding and Pharmacology

Arylphenylpyrrolidinylmethylphenoxybenzamides exhibit high affinity and selectivity for κ opioid receptors, showcasing their potential in receptor binding assays and in vitro antagonist activities. These compounds, particularly (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, demonstrate potent κ opioid receptor antagonism and are evaluated for their utility as receptor occupancy tracers without the need for radiolabeling (Mitch et al., 2011).

Anticonvulsant and Sedative-Hypnotic Activities

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated as anticonvulsant agents. These compounds showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. Compound 5i, in particular, demonstrated sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).

Glycine Transporter Type-2 Inhibition

Phenoxymethylbenzamide derivatives have been identified as a new class of glycine transporter type-2 (GlyT-2) inhibitors. These compounds, particularly N-(1-(3-(dimethylamino)propyl)piperidin-4-yl)-4-((4-(trifluoromethyl)phenoxy)methyl)benzamide, showed potent inhibitory activity against human GlyT-2 and exhibited anti-allodynia effects in mouse neuropathic pain models (Takahashi et al., 2014).

Corrosion Inhibition

Research on Schiff’s bases, including those derived from benzamides, has shown significant corrosion inhibition efficiency for mild steel in hydrochloric acid solutions. These inhibitors demonstrate the potential for protective coating development in industrial applications, highlighting the versatility of benzamide derivatives in materials science (Ansari et al., 2014).

Mécanisme D'action

Target of Action

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is a complex compound that may interact with various targets. Compounds with similar structures, such as indole derivatives and pyrrolidine-based compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to exhibit their effects through interactions with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

For instance, some pyrrolidine-based compounds have been found to exhibit good bioavailability and favorable ADME/Tox results .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that n-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide may also have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-16-10-13(11-18-16)19-17(21)12-6-8-15(9-7-12)22-14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCGFFQBKMPBCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)

![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2500623.png)

![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)